molecular formula C7H4ClNS B2720233 5-Chloro-2-sulfanylbenzonitrile CAS No. 38244-31-4

5-Chloro-2-sulfanylbenzonitrile

Cat. No. B2720233
CAS RN: 38244-31-4
M. Wt: 169.63
InChI Key: RAJVMVYZMSFNIC-UHFFFAOYSA-N
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Description

5-Chloro-2-sulfanylbenzonitrile is a chemical compound with the molecular formula C7H4ClNS and a molecular weight of 169.63 . It is used for research purposes .

Scientific Research Applications

Synthesis of Chemiluminescent Compounds

Research has shown the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, highlighting their potential in chemiluminescence. These compounds, synthesized from precursors like 5-Chloro-2-sulfanylbenzonitrile, exhibit light-emitting properties under specific conditions, making them suitable for analytical and imaging applications (Watanabe et al., 2010).

Development of Novel Organic Compounds

Another study focused on the microwave-assisted synthesis of novel benzo[b][1,8]-naphthyridine-3-carbonitriles, utilizing this compound derivatives. These compounds have potential applications in the development of new pharmaceuticals and materials due to their unique structural features (S. K. Singh & K. Singh, 2011).

Exploration of Molecular Properties

A comprehensive study provided insights into the spectroscopic properties, molecular dynamics, and potential chemotherapeutic applications of sulfanyl-substituted carbonitriles. Through vibrational spectral analysis and molecular docking studies, these compounds demonstrated promising characteristics as potential chemotherapeutic agents (Alzoman et al., 2015).

Advancements in Organic Synthesis Techniques

Research on the palladium-catalyzed activation of aryl thiocyanates has led to efficient methods for generating 1,2-thiobenzonitriles, including derivatives of this compound. This technique opens up new pathways for creating complex organic molecules with potential applications in medicinal chemistry and material science (Pawliczek et al., 2015).

Application in Antitubercular Agents

The development of dinitrobenzylsulfanyl-oxadiazoles and thiadiazoles as selective antitubercular agents showcases the importance of sulfanylbenzonitrile derivatives in medicinal chemistry. These compounds have shown outstanding activity against Mycobacterium tuberculosis, presenting a new class of antituberculosis agents (Karabanovich et al., 2016).

properties

IUPAC Name

5-chloro-2-sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJVMVYZMSFNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.